molecular formula C17H19N5O B2779402 3-cyclopropyl-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine CAS No. 2034426-57-6

3-cyclopropyl-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine

Cat. No.: B2779402
CAS No.: 2034426-57-6
M. Wt: 309.373
InChI Key: DWSGHMOJLVYKIK-UHFFFAOYSA-N
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Description

3-cyclopropyl-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group attached to a pyridazine ring, a piperazine moiety, and a pyridine ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 3-cyclopropyl-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate the substitution reaction.

    Formation of the piperazine moiety: This can be synthesized through the reaction of appropriate amines with ethylene glycol derivatives.

    Coupling of the pyridine ring: This step typically involves the use of coupling reagents such as palladium catalysts to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and other advanced techniques to scale up the synthesis.

Chemical Reactions Analysis

3-cyclopropyl-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents include alkyl halides and nucleophilic amines.

    Addition: The compound can participate in addition reactions, particularly with electrophiles, leading to the formation of new bonds and functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in various applications.

Scientific Research Applications

3-cyclopropyl-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

3-cyclopropyl-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine can be compared with other similar compounds, such as:

    Pyridazine derivatives: These compounds share the pyridazine ring structure and may have similar biological activities.

    Piperazine derivatives: Compounds with a piperazine moiety are often studied for their potential therapeutic applications.

    Cyclopropyl-containing compounds: The presence of a cyclopropyl group can influence the compound’s reactivity and biological activity.

The uniqueness of this compound lies in its combination of these structural features, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c23-17(15-3-1-2-8-18-15)22-11-9-21(10-12-22)16-7-6-14(19-20-16)13-4-5-13/h1-3,6-8,13H,4-5,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSGHMOJLVYKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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